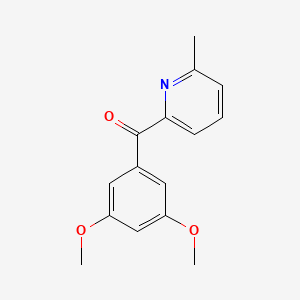

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

描述

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound features a pyridine ring substituted with a 3,5-dimethoxybenzoyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(3,5-Dimethoxybenzoyl)-6-carboxypyridine.

Reduction: 2-(3,5-Dimethoxybenzyl)-6-methylpyridine.

Substitution: Various substituted benzoylpyridines depending on the nucleophile used.

科学研究应用

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

相似化合物的比较

Similar Compounds

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine: Similar structure but with different substitution pattern on the benzoyl ring.

2-(3,5-Dimethoxybenzoyl)-4-methylpyridine: Similar structure but with the methyl group on a different position of the pyridine ring.

Uniqueness

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethoxybenzoyl group and the 6-methyl group on the pyridine ring can result in distinct properties compared to other benzoylpyridines.

生物活性

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is a compound of increasing interest in pharmaceutical chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer effects, based on diverse research findings.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that it may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's structure likely interacts with microbial enzymes or receptors, disrupting their function.

2. Antioxidant Effects

The compound has also been evaluated for its antioxidant properties . In vitro studies have shown that it can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals.

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In cell-based assays, it has demonstrated significant growth inhibition in various cancer cell lines. For example, studies reported low IC50 values indicating potent cytotoxicity against glioblastoma cell lines (U87 and U138), with values around 200 nM for one study . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Antioxidant | Effective free radical scavenger | |

| Anticancer | IC50 ~200 nM in glioblastoma cells |

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. It is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or receptors that modulate cellular responses. For instance, its antioxidant activity is likely mediated by direct interaction with reactive oxygen species (ROS), while its anticancer effects may involve modulation of signaling pathways related to cell survival and apoptosis.

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic acylation. For example, coupling 6-methylpyridine derivatives with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction . Post-synthesis purification involves high-performance liquid chromatography (HPLC) with a C18 column under gradient elution (e.g., acetonitrile/water) to achieve >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For instance, the methoxy protons (3,5-dimethoxy) appear as singlets at δ 3.8–4.0 ppm, while the pyridine methyl group resonates at δ 2.5–2.7 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₇NO₃: 288.1234) .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches near 1680 cm⁻¹ and aromatic C–O bonds at 1250 cm⁻¹ .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : While direct biological data for this compound is limited, its structural analogs (e.g., pyridine and benzoyl derivatives) show activity as kinase inhibitors or antimicrobial agents. Researchers can screen it against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays or microbial growth inhibition studies .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

- Methodology :

- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO energies) and steric parameters (e.g., molar refractivity) using DFT calculations (B3LYP/6-31G* basis set) .

- Model Validation : Train models with datasets from analogs (e.g., pyridine-based inhibitors) and validate via leave-one-out cross-validation (R² > 0.8). For example, methoxy groups enhance hydrophobic interactions in kinase binding pockets .

Q. How to resolve contradictions in thermal stability data for this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air. Discrepancies may arise from oxidative degradation pathways.

- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions. For example, a sharp endotherm at 150–160°C suggests a crystalline phase, while broad peaks indicate amorphous regions .

Q. What strategies optimize regioselectivity when modifying the pyridine or benzoyl moieties?

- Methodology :

- Directed Ortho-Metalation : Use tert-butyllithium to functionalize the pyridine ring at the 4-position, guided by the 6-methyl directing group .

- Protection/Deprotection : Temporarily protect the benzoyl group with trimethylsilyl chloride during pyridine substitutions to prevent unwanted side reactions .

属性

IUPAC Name |

(3,5-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-5-4-6-14(16-10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYQPJGEJNVBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221199 | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-21-8 | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。